![molecular formula C10H10F4O B13597777 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a fluorine atom and a hydroxyl group on a propan-2-ol backbone. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a suitable precursor, such as a fluorobenzene derivative, using reagents like trifluoromethyl iodide and a radical initiator . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one.
Reduction: Formation of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target proteins, influencing their conformation and function .
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
特性
分子式 |
C10H10F4O |
|---|---|
分子量 |
222.18 g/mol |
IUPAC名 |
2-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H10F4O/c1-9(2,15)6-4-3-5-7(8(6)11)10(12,13)14/h3-5,15H,1-2H3 |
InChIキー |
OBYGVUGFQKXSFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=C(C(=CC=C1)C(F)(F)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


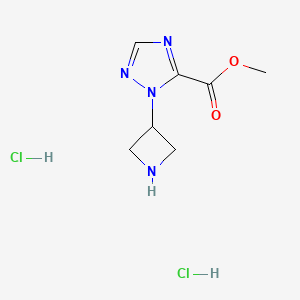
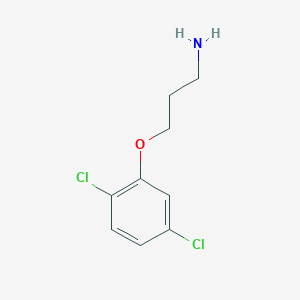
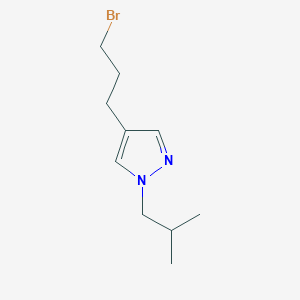
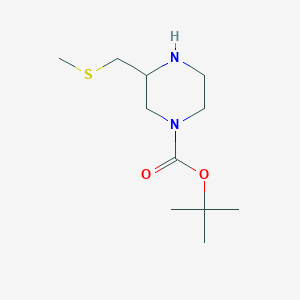

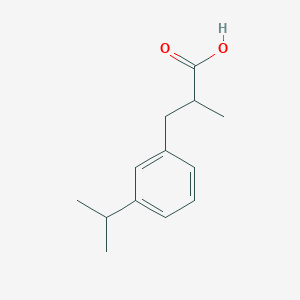
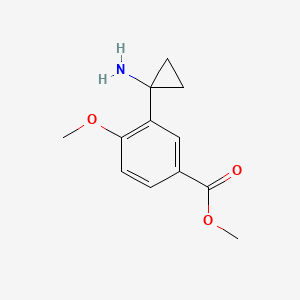

![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)

![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)

![2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)

